2-Methoxybenzaldehyde

Physical property Formulation Handling and storage

2-Methoxybenzaldehyde (o-anisaldehyde, CAS 135-02-4) is a methoxy-substituted benzaldehyde isomer bearing the –OCH₃ group at the ortho position relative to the formyl substituent. With molecular formula C₈H₈O₂ and molecular weight 136.15 g/mol, it is the only positional isomer among the three methoxybenzaldehydes that exists as a crystalline solid at ambient temperature (mp 34–40 °C), in contrast to the liquid 3-methoxy (mp 3–4 °C) and 4-methoxy (mp 0–2 °C) isomers.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 135-02-4
Cat. No. B041997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzaldehyde
CAS135-02-4
Synonymso-Anisaldehyde (8CI);  2-(Methyloxy)benzaldehyde;  2-Anisaldehyde;  2-Methoxybenzaldehyde;  2-Methoxybenzenecarboxaldehyde;  2-Methoxyphenylformaldehyde;  6-Methoxybenzaldehyde;  NC 064;  NSC 58960;  Salicylaldehyde Methyl Ether;  o-Formylanisole;  o-Methoxyben
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=O
InChIInChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3
InChIKeyPKZJLOCLABXVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and propylene glycol
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzaldehyde (o-Anisaldehyde, CAS 135-02-4): Ortho-Substituted Aromatic Aldehyde Procurement Guide


2-Methoxybenzaldehyde (o-anisaldehyde, CAS 135-02-4) is a methoxy-substituted benzaldehyde isomer bearing the –OCH₃ group at the ortho position relative to the formyl substituent. With molecular formula C₈H₈O₂ and molecular weight 136.15 g/mol, it is the only positional isomer among the three methoxybenzaldehydes that exists as a crystalline solid at ambient temperature (mp 34–40 °C), in contrast to the liquid 3-methoxy (mp 3–4 °C) and 4-methoxy (mp 0–2 °C) isomers [1]. Naturally occurring in cinnamon bark and cassia oil, this compound is manufactured commercially via formylation of anisole and serves as a key intermediate in pharmaceutical synthesis, fragrance formulation, and asymmetric catalysis research [2].

Why 2-Methoxybenzaldehyde Cannot Be Interchanged with 3- or 4-Methoxybenzaldehyde in Procurement


The three methoxybenzaldehyde positional isomers share identical molecular formula and molecular weight, yet their physical, analytical, and biological properties diverge substantially due to the electronic and steric consequences of substituent placement. The ortho isomer is solid at room temperature, while the meta and para isomers are low-melting liquids—a difference that directly impacts handling, storage, formulation, and purification protocols [1]. Critically, structure-activity relationship studies across multiple biological targets (acaricidal, ant-repellent, nematicidal) demonstrate that methoxy position alone can invert or abolish biological potency [2]. In organic synthesis, ortho-methoxy substitution confers rate accelerations in aldol reactions that are entirely absent in para-substituted analogs, meaning that synthetic route outcomes cannot be extrapolated between isomers [3]. Procurement decisions must therefore be target-specific and isomer-explicit: selecting 4-methoxybenzaldehyde when 2-methoxybenzaldehyde is required will yield a different physical form, distinct reactivity profile, and potentially null bioactivity.

2-Methoxybenzaldehyde Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Physical State Differentiation: 2-Methoxybenzaldehyde Is the Only Solid Methoxybenzaldehyde Isomer at Room Temperature

Among the three methoxybenzaldehyde positional isomers, 2-methoxybenzaldehyde (ortho) is uniquely a crystalline solid at ambient temperature with a melting point of 34–40 °C. By contrast, 3-methoxybenzaldehyde (meta) melts at 3–4 °C and 4-methoxybenzaldehyde (para, p-anisaldehyde) melts at 0–2 °C, meaning both are low-viscosity liquids under standard laboratory conditions [1]. Boiling points also differ: 2-methoxy 238 °C, 3-methoxy 230–233 °C, 4-methoxy 247–249 °C [1]. This solid-versus-liquid distinction has direct consequences for gravimetric dispensing accuracy, long-term storage stability (reduced volatility and oxidation surface area for the solid), and compatibility with solid-phase formulation processes such as dry blending or tablet compression.

Physical property Formulation Handling and storage

Ant Repellent Efficacy: 2-Methoxybenzaldehyde Significantly Outperforms 2-Hydroxybenzaldehyde Across Five Pest Ant Species

In a 2023 structure-activity relationship study, 2-methoxybenzaldehyde (2-MBA) was directly compared with the commercially available ant repellent 2-hydroxybenzaldehyde (2-HBA, salicylaldehyde) against the common black garden ant Lasius niger. 2-MBA was significantly and substantially more effective than 2-HBA (Cox proportional-hazard model, hazard ratio vs. 2-HBA: z = 2.35; df = 5; P = 0.0189) [1]. 2-MBA also significantly outperformed 2-bromobenzaldehyde (z = 2.41; P = 0.0161), 2-aminobenzaldehyde (z = 2.99; P = 0.0028), 2-methylbenzaldehyde (z = 3.46; P < 0.001), benzaldehyde (P = 0.0044), and longer-chain 2-alkoxy analogs (2-ethoxyBA, 2-propoxyBA, 2-butoxyBA, 2-phenoxyBA; all P < 0.05 vs. 2-MBA), establishing 2-MBA as the most effective repellent among all tested 2-substituted benzaldehydes [1]. Cross-species validation against four additional pest ants—Wasmannia auropunctata, Paratrechina longicornis, Solenopsis invicta, and Tetramorium magnum—confirmed that 2-MBA consistently outperformed 2-HBA, with the ortho-methoxy substitution proving critical for maximal repellence [1]. The use of 2-MBA as an ant repellent is the subject of patent application EP22211720.2 [1].

Ant repellent Structure-activity relationship Pest management

Acaricidal Activity: Positional Isomer LD50 Ranking Reveals 2-Methoxybenzaldehyde Is 2-Fold More Potent Than 2-Hydroxybenzaldehyde

A 2012 structure-activity relationship study evaluated the acaricidal activity of methoxybenzaldehyde derivatives against the stored-food mite Tyrophagus putrescentiae using an impregnated fabric disk bioassay [1]. Among the tested compounds, the LD50 ranking was: 4-methoxybenzaldehyde (0.48 μg/cm²) > 3-methoxybenzaldehyde (0.82 μg/cm²) > 2-hydroxy-5-methoxybenzaldehyde (0.92 μg/cm²) > 2-methoxybenzaldehyde (0.95 μg/cm²) > 2-hydroxybenzaldehyde (0.97 μg/cm²) > 2-hydroxy-3-methoxybenzaldehyde (2.35 μg/cm²) [1]. While 4-methoxybenzaldehyde is the most potent acaricide in this series, 2-methoxybenzaldehyde (0.95 μg/cm²) shows nearly identical potency to 2-hydroxybenzaldehyde (0.97 μg/cm²) but with the critical advantage of being a methyl ether rather than a free phenol, conferring greater oxidative stability and potentially different formulation compatibility. Notably, the ortho-hydroxy analog (2-hydroxybenzaldehyde, LD50 0.97 μg/cm²) is equipotent to 2-methoxybenzaldehyde in this assay, but the ortho-methoxy compound is superior in ant repellent applications (see Evidence Item 2), demonstrating target-specific selectivity that must guide procurement.

Acaricide Stored-food mite control Structure-activity relationship

Aldol Reaction Rate: Ortho-Methoxy Substitution Confers Large Rate Acceleration Absent in Para-Substituted Analogs

A classic 1991 mechanistic study by Das and Thornton quantified the relative reactivities of ortho- and para-substituted benzaldehydes with the dibutylboron enolate of pinacolone in aldol reactions [1]. The study demonstrated that substituent effects are fundamentally different depending on substitution position: ortho substituents produce large rate enhancements with electron-releasing substituents, while para substituents give extremely small rate effects [1]. Specifically, a large rate increase was found for o-methoxybenzaldehyde (2-methoxybenzaldehyde), attributed primarily to resonance interactions of the ortho substituent rather than steric or chelation effects [1]. In contrast, p-methoxybenzaldehyde (4-methoxybenzaldehyde) showed little rate effect, meaning the methoxy group's influence on reaction kinetics is positional-dependent and not transferable between isomers [1]. The study's multiple regression analysis confirmed that rates are insensitive to steric effects but dominated by resonance interactions, with polarizability and field effects playing secondary roles [1].

Organic synthesis Aldol reaction Substituent effects

Schiff Base Corrosion Inhibition: 2-Methoxybenzaldehyde-Derived Ligand Shows Comparable Performance to 4-Methoxy Analog with Distinct Computational Binding Profile

A 2023 study published in Scientific Reports directly compared two Schiff base corrosion inhibitors synthesized from 2-methoxybenzaldehyde (L1: (E)-2-((2-methoxybenzylidene)amino)phenol) and 4-methoxybenzaldehyde (L2: (E)-2-((4-methoxybenzylidene)amino)phenol) for mild steel protection in 0.1 M HCl [1]. At the optimal concentration of 10 × 10⁻⁴ M, the corrosion inhibition efficiencies were 75% for L1 and 76% for L2, measured by weight loss [1]. Density Functional Theory (DFT) calculations using the B3LYP functional yielded frontier molecular orbital energy gaps (ΔE) of 3.86 eV for L1 and 3.81 eV for L2, indicating slightly different electronic properties [1]. Molecular dynamics (MD) simulations revealed that the interaction energy of L2 with the Fe(110) surface was −746.84 kJ/mol compared to −743.74 kJ/mol for L1, suggesting marginally stronger adsorption for the para-derived ligand [1]. Both ligands followed Langmuir adsorption isotherm (R² close to unity) with chemisorption mechanism inferred from Gibbs free energy values [1]. The near-equivalent experimental performance but distinct computational binding parameters indicates that the ortho-derived Schiff base offers a structurally differentiated alternative with subtly different adsorption geometry, which may be advantageous when specific surface coverage patterns are desired.

Corrosion inhibition Schiff base Mild steel protection

Evidence-Backed Application Scenarios for 2-Methoxybenzaldehyde Procurement


Non-Toxic Ant Repellent Product Development

Based on the direct head-to-head demonstration that 2-methoxybenzaldehyde significantly outperforms the current commercial standard 2-hydroxybenzaldehyde in repelling five pest ant species across three subfamilies (Cox PH hazard ratio z = 2.35, P = 0.0189) [1], procurement of 2-MBA is indicated for developing next-generation ant repellent formulations. The patent-protected status (EP22211720.2) [1] further supports its selection as a proprietary active ingredient with demonstrated cross-species efficacy covering approximately 80% of ant species [1].

Dual-Action Stored-Product Protection (Acaricidal + Ant-Repellent)

While 4-methoxybenzaldehyde is the most potent acaricide against Tyrophagus putrescentiae (LD50 0.48 μg/cm²), 2-methoxybenzaldehyde (LD50 0.95 μg/cm²) offers a balanced activity profile with documented efficacy against both stored-food mites [2] and pest ants [1]. For integrated pest management applications requiring a single active ingredient with dual acaricidal and ant-repellent properties, 2-MBA provides a uniquely positioned solution that neither the 4-methoxy isomer (not reported for ant repellency) nor 2-hydroxybenzaldehyde (weaker ant repellent [1]) can match.

Asymmetric Henry Reaction: Preferred Substrate for Enantioselective Nitroaldol Catalysis

2-Methoxybenzaldehyde is a well-established substrate for the enantioselective Henry (nitroaldol) reaction, with reported enantiomeric excesses up to 82% ee using Cu(II)-iminopyridine catalysts [3] and up to 77% ee with recyclable heterogeneous Cr-salen catalysts [4]. Catalyst systems have been demonstrated to retain enantioselectivity over more than 10 recycling cycles without degradation [5]. The ortho-methoxy group facilitates hydrogen-bonding interactions with catalyst ligands that contribute to stereocontrol [3]. This makes 2-MBA the procurement choice for laboratories developing or scaling asymmetric Henry reactions where both enantioselectivity and catalyst recyclability are critical.

Corrosion Inhibitor Precursor with Tunable Surface Adsorption Geometry

Schiff base ligands derived from 2-methoxybenzaldehyde (L1) exhibit corrosion inhibition efficiency (75%) comparable to those from 4-methoxybenzaldehyde (L2, 76%) on mild steel in acidic media, as demonstrated by direct experimental comparison [6]. However, DFT and MD simulations reveal distinct electronic properties (ΔE 3.86 vs. 3.81 eV) and surface interaction energies (−743.74 vs. −746.84 kJ/mol) between the ortho- and para-derived ligands [6], indicating that 2-MBA-derived Schiff bases may be selected when a differentiated adsorption geometry is desired for specific metal surface morphologies or when intellectual property diversification around corrosion inhibitor composition-of-matter is sought.

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